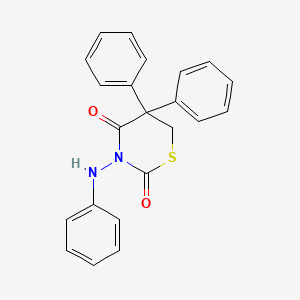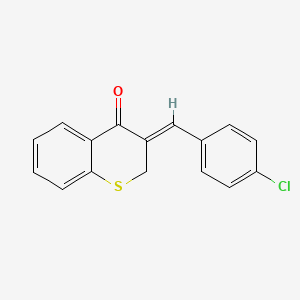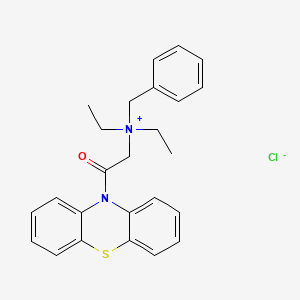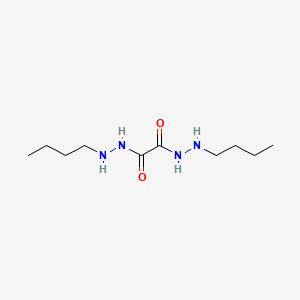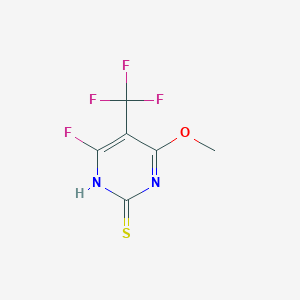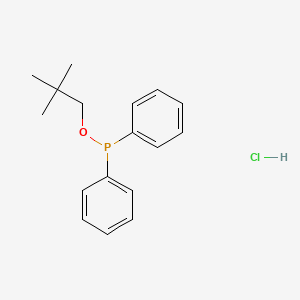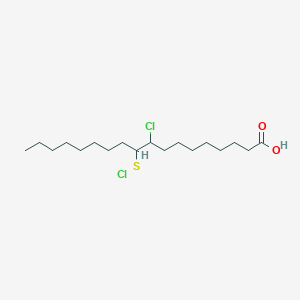
9-Chloro-10-(chlorosulfanyl)octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-10-(chlorosulfanyl)octadecanoic acid is a halogenated fatty acid. This compound is characterized by the presence of chlorine and sulfur atoms attached to an octadecanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-(chlorosulfanyl)octadecanoic acid typically involves the chlorination of octadecanoic acid followed by the introduction of a chlorosulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The chlorosulfanyl group can be introduced using reagents like sulfur dichloride or sulfur monochloride under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These processes are carried out in reactors designed to handle the corrosive nature of chlorinating and sulfonating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-10-(chlorosulfanyl)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
9-Chloro-10-(chlorosulfanyl)octadecanoic acid has several applications in scientific research:
Biology: Studied for its potential effects on cellular processes due to its structural similarity to natural fatty acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Chloro-10-(chlorosulfanyl)octadecanoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and function. It may also interact with specific enzymes, inhibiting or modifying their activity. The presence of chlorine and sulfur atoms can enhance its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
9-Chloro-10-hydroxy-octadecanoic acid: Another halogenated fatty acid with a hydroxyl group instead of a chlorosulfanyl group.
Stearic acid: The parent compound, a saturated fatty acid without halogenation or sulfonation.
Chlorosulfonyl isocyanate: A compound with a similar chlorosulfanyl group but different overall structure and reactivity
Uniqueness
9-Chloro-10-(chlorosulfanyl)octadecanoic acid is unique due to the presence of both chlorine and sulfur atoms, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
92116-13-7 |
|---|---|
Molecular Formula |
C18H34Cl2O2S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
9-chloro-10-chlorosulfanyloctadecanoic acid |
InChI |
InChI=1S/C18H34Cl2O2S/c1-2-3-4-5-8-11-14-17(23-20)16(19)13-10-7-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) |
InChI Key |
CHKKHLUBBPTDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


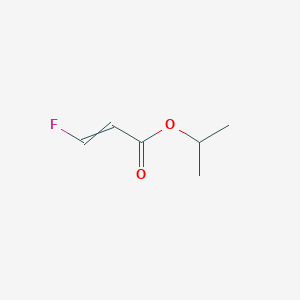
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
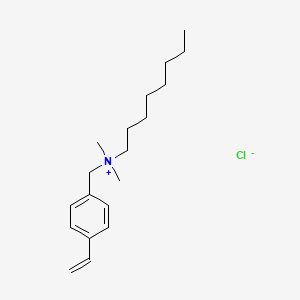
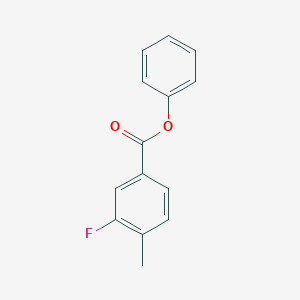
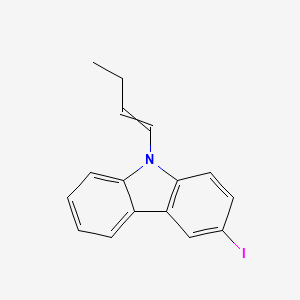
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
